2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both oxazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Formation of the Thiazole Ring: The thiazole ring is often formed by the reaction of a thioamide with an α-haloketone.
Coupling of the Rings: The final step involves coupling the oxazole and thiazole rings through a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-5-methylpyridine
- 4-(2,5-Difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butane-1,3-dione
Uniqueness
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of oxazole and thiazole rings, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2S/c15-8-1-2-10(11(16)5-8)12-6-9(19-21-12)7-13(20)18-14-17-3-4-22-14/h1-2,5-6H,3-4,7H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDHELUBYLKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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